molecular formula C14H12O3 B14240876 5-(2-Phenylethenyl)benzene-1,2,3-triol CAS No. 493011-70-4

5-(2-Phenylethenyl)benzene-1,2,3-triol

Cat. No.: B14240876
CAS No.: 493011-70-4
M. Wt: 228.24 g/mol
InChI Key: IYWFOPPYQUEKHN-UHFFFAOYSA-N
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Description

5-(2-Phenylethenyl)benzene-1,2,3-triol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of three hydroxyl groups attached to a benzene ring, along with a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethenyl)benzene-1,2,3-triol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired phenylethenyl group. The reaction typically requires a base such as sodium methoxide and is carried out under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 4-isopropylbenzaldehyde can be brominated, followed by methoxylation and demethylation to yield the intermediate compounds. These intermediates can then undergo esterification and Wittig reaction to produce the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylethenyl)benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Phenylethyl derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

5-(2-Phenylethenyl)benzene-1,2,3-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Phenylethenyl)benzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the phenylethenyl group.

    Pyrogallol (Benzene-1,2,3-triol): Similar structure but lacks the phenylethenyl group.

    Hydroxyquinol (Benzene-1,2,4-triol): Similar structure but lacks the phenylethenyl group .

Uniqueness

5-(2-Phenylethenyl)benzene-1,2,3-triol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and allows for specific interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

493011-70-4

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5-(2-phenylethenyl)benzene-1,2,3-triol

InChI

InChI=1S/C14H12O3/c15-12-8-11(9-13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-9,15-17H

InChI Key

IYWFOPPYQUEKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

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